N'-hydroxy-2-naphthalenecarboximidamide

Vue d'ensemble

Description

N’-hydroxy-2-naphthalenecarboximidamide is a chemical compound with the molecular formula C11H10N2O . It is used in various chemical reactions and has been studied for its potential applications .

Synthesis Analysis

The synthesis of N’-hydroxy-2-naphthalenecarboximidamide and similar compounds has been a topic of research. A sustainable synthesis method has been developed that uses electrochemistry to convert nitro groups, providing direct access to the previously understudied class of N-hydroxy heterocycles . This method avoids the large amounts of waste generated by conventional chemical transformations .Molecular Structure Analysis

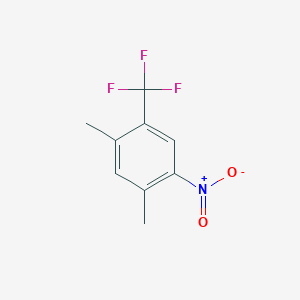

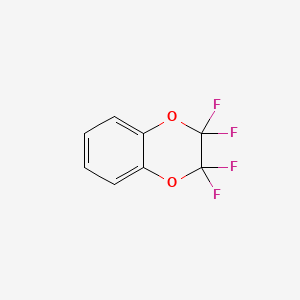

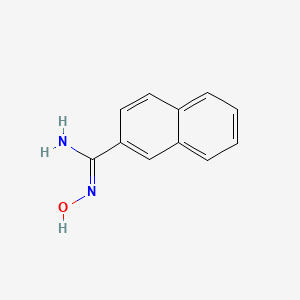

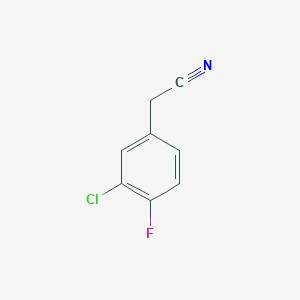

The molecular structure of N’-hydroxy-2-naphthalenecarboximidamide is characterized by the presence of a naphthalene ring, a carboximidamide group, and a hydroxy group . The exact 3D structure can be determined using various spectroscopic techniques .Physical And Chemical Properties Analysis

N’-hydroxy-2-naphthalenecarboximidamide has a molecular weight of 186.21000, a density of 1.23 g/cm3, and a boiling point of 417ºC . Its melting point is reported to be around 150ºC .Applications De Recherche Scientifique

Application in Pharmaceuticals

- Specific Scientific Field: Pharmaceuticals

- Summary of the Application: N’-hydroxy-2-naphthalenecarboximidamide is used in the synthesis of pharmaceuticals. It’s a structural motif found in modern blockbuster pharmaceuticals . The high stability and unique characteristics of the N-O bond make this motif highly interesting for modern pharmaceutical research .

- Methods of Application or Experimental Procedures: The electrochemical conversion of nitro groups provides direct access to the previously understudied class of N-hydroxy heterocycles . This is achieved by the cathodic reduction of easily accessible nitro arenes . This method avoids large amounts of waste generated by conventional chemical transformations .

- Results or Outcomes: This study has enabled preparative access to novel substances bearing an N-hydroxy modification of a structural motif commonly found in drugs . It has expanded the compound library of benzo[e]-1,2,4-thiadiazine-1,1-dioxides .

Application in Organic Synthesis

- Specific Scientific Field: Organic Synthesis

- Summary of the Application: N’-hydroxy-2-naphthalenecarboximidamide and related compounds have been revealed to be efficient organocatalysts for free-radical processes . They have found ample application in promoting the aerobic oxidation of a wide range of organic substrates .

- Methods of Application or Experimental Procedures: The use of N’-hydroxy-2-naphthalenecarboximidamide is based on the activation of N-hydroxy imides in the presence of nonmetal initiators . This method avoids large amounts of waste generated by conventional chemical transformations .

- Results or Outcomes: The development of efficient and cheap catalytic systems for the selective oxidation of organic substrates under mild and environmentally benign conditions represents one of the major challenges in organic synthesis .

Application in Chemosensors

- Specific Scientific Field: Chemosensors

- Summary of the Application: N’-hydroxy-2-naphthalenecarboximidamide is used in the synthesis of novel chemosensors . These chemosensors have shown selective sensing of CN− ions .

- Methods of Application or Experimental Procedures: The synthesis of these chemosensors is based on 3-hydroxy-2-naphthohydrazide and aldehyde derivatives .

- Results or Outcomes: The chemosensor IF-2 exhibited exclusive binding with CN− ions . This is further confirmed by the binding constant value of 4.77 × 10^4 M^−1 with a low detection limit (8.2) .

Application in Biotechnology

- Specific Scientific Field: Biotechnology

- Summary of the Application: Flavin-dependent N-hydroxylating enzymes can accept amines, diamines, amino acids, amino sugars, and amino aromatic compounds and thus provide access to versatile families of compounds containing the N-O motif . This is highly relevant in the production of secondary metabolites, such as siderophores or antimicrobial agents .

- Methods of Application or Experimental Procedures: The use of N-hydroxy-2-naphthalenecarboximidamide is based on the activation of N-hydroxy imides in the presence of nonmetal initiators . This method avoids large amounts of waste generated by conventional chemical transformations .

- Results or Outcomes: The development of efficient and cheap catalytic systems for the selective oxidation of organic substrates under mild and environmentally benign conditions represents one of the major challenges in organic synthesis .

Application in Organic Chemistry

- Specific Scientific Field: Organic Chemistry

- Summary of the Application: N-heterocyclic carbenes (NHCs) have found ample application in promoting the aerobic oxidation of a wide range of organic substrates . When combined with different co-catalysts, they are activated to the corresponding N-oxyl radical species and become able to promote radical chains .

- Methods of Application or Experimental Procedures: The use of N-hydroxy-2-naphthalenecarboximidamide is based on the activation of N-hydroxy imides in the presence of nonmetal initiators . This method avoids large amounts of waste generated by conventional chemical transformations .

- Results or Outcomes: The development of efficient and cheap catalytic systems for the selective oxidation of organic substrates under mild and environmentally benign conditions represents one of the major challenges in organic synthesis .

Orientations Futures

Research on N’-hydroxy-2-naphthalenecarboximidamide and similar compounds is ongoing. The development of sustainable synthesis methods and the exploration of their potential applications in pharmaceuticals are areas of interest . Further studies are needed to fully understand the properties and potential uses of this compound.

Propriétés

IUPAC Name |

N'-hydroxynaphthalene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJICFSTOCFOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-2-naphthalenecarboximidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)